(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile
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Overview
Description
(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a thiophene ring and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dibutylamino)benzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding enamine. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, (5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (5-{2-[4-(Dimethylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile
- (5-{2-[4-(Diethylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile
- (5-{2-[4-(Dipropylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile
Uniqueness
The uniqueness of (5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile lies in its specific substitution pattern and electronic properties. The presence of the dibutylamino group imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
302965-25-9 |
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Molecular Formula |
C25H26N4S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-[5-[2-[4-(dibutylamino)phenyl]ethenyl]thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C25H26N4S/c1-3-5-15-29(16-6-4-2)22-10-7-20(8-11-22)9-12-23-13-14-25(30-23)24(19-28)21(17-26)18-27/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
FIVPFBVYRCQQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(S2)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
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